Cas no 60598-65-4 (2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core with an amino and carboxamide functional group. Its structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound’s rigid bicyclic framework enhances stability, while the ethyl-substituted amide group contributes to improved solubility and reactivity. Its versatility allows for further functionalization, enabling applications in medicinal chemistry, such as kinase inhibitor research. The compound’s well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for rigorous laboratory and industrial use.
2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
60598-65-4 structure
Product Name:2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No:60598-65-4
MF:C11H16N2OS
MW:224.322541236877
MDL:MFCD00782115
CID:878689
Update Time:2026-04-29

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide(SALTDATA: FREE)
    • AC1NHA4O
    • CTK5B1792
    • MolPort-000-480-832
    • SBB038925
    • STL229056
    • SureCN7455453
    • MDL: MFCD00782115
    • Inchi: InChI=1S/C11H16N2OS/c1-2-13-11(14)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3,(H,13,14)
    • InChI Key: NCNUSSRKSGGKPR-UHFFFAOYSA-N
    • SMILES: CCNC(C1=C(SC2=C1CCCC2)N)=O

Computed Properties

  • Exact Mass: 224.09800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 83.36000
  • LogP: 2.93090

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A639660-50mg
2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
60598-65-4
50mg
$ 50.00 2022-06-07
TRC
A639660-100mg
2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
60598-65-4
100mg
$ 65.00 2022-06-07
TRC
A639660-500mg
2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
60598-65-4
500mg
$ 80.00 2022-06-07
eNovation Chemicals LLC
Y1262329-5g
2-AMINO-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
60598-65-4 95%
5g
$315 2024-06-06
abcr
AB219867-1 g
2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; 95%
60598-65-4
1 g
€137.20 2023-07-20
abcr
AB219867-5 g
2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; 95%
60598-65-4
5 g
€381.90 2023-07-20
abcr
AB219867-1g
2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, 95%; .
60598-65-4 95%
1g
€94.10 2025-04-17
abcr
AB219867-5g
2-Amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, 95%; .
60598-65-4 95%
5g
€218.80 2025-04-17
1PlusChem
1P00ECKI-1g
2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
60598-65-4 95%
1g
$61.00 2025-02-27
1PlusChem
1P00ECKI-5g
2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
60598-65-4 95%
5g
$212.00 2025-02-27

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:60598-65-4)2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Order Number:A1167023
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:08
Price ($):226.0
Email:sales@amadischem.com

Additional information on 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Research Briefing on 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 60598-65-4)

In recent years, the compound 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 60598-65-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiophene core and carboxamide functionality, has been explored for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. The following briefing synthesizes the latest research findings, methodologies, and implications associated with this compound.

The structural uniqueness of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its tetrahydrobenzothiophene scaffold, which is known to confer favorable pharmacokinetic properties, including enhanced blood-brain barrier permeability. Recent studies have focused on its role as a modulator of key enzymatic pathways, such as glycogen synthase kinase-3β (GSK-3β) and adenosine monophosphate-activated protein kinase (AMPK), both of which are implicated in neurodegenerative diseases and metabolic syndromes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing tau hyperphosphorylation in vitro, suggesting potential applications in Alzheimer’s disease therapeutics.

From a synthetic chemistry perspective, advancements in the scalable production of 60598-65-4 have been achieved through optimized catalytic hydrogenation and amidation protocols. A notable 2022 patent (WO2022156789) highlighted a novel one-pot synthesis route, improving yield by 35% compared to traditional methods. Concurrently, computational modeling studies have elucidated the compound’s binding affinity for GSK-3β, with molecular dynamics simulations revealing stable interactions at the ATP-binding site (ΔG = -9.2 kcal/mol). These insights are critical for structure-activity relationship (SAR) refinements.

In vivo evaluations have further validated the compound’s therapeutic potential. A preclinical trial using murine models of type 2 diabetes (Nature Communications, 2023) reported a 40% reduction in fasting glucose levels following subchronic administration, attributed to AMPK activation in hepatic tissues. However, challenges remain regarding its metabolic stability, as cytochrome P450-mediated oxidation was observed in human liver microsome assays. Current research efforts are directed toward prodrug derivatization to mitigate this limitation.

In conclusion, 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a promising scaffold for multifactorial diseases. Future directions include clinical translation of its neuroprotective and antidiabetic properties, alongside further optimization of its pharmacokinetic profile. Collaborative initiatives between academia and industry (e.g., partnerships under the IMI Neurodegenerative Disease Program) are expected to accelerate its development pipeline.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60598-65-4)2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
A1167023
Purity:99%
Quantity:5g
Price ($):226.0
Email